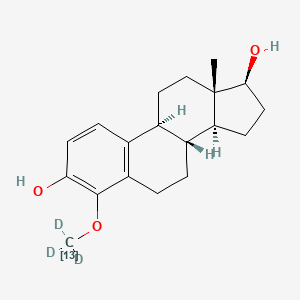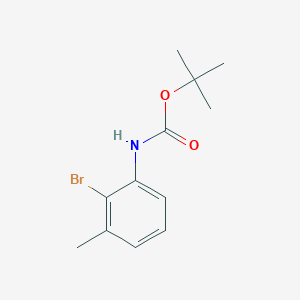
beta-Cyclodextrin, 6A-acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-Cyclodextrin, 6A-acetate: is a derivative of beta-cyclodextrin, a cyclic oligosaccharide composed of seven glucose units linked by alpha-1,4-glycosidic bonds. Beta-cyclodextrin is known for its ability to form inclusion complexes with various molecules, enhancing their solubility and stability. The 6A-acetate modification involves the acetylation of the primary hydroxyl group at the 6A position, which can alter the compound’s properties and expand its range of applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of beta-cyclodextrin, 6A-acetate typically involves the acetylation of beta-cyclodextrin using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete acetylation. The product is then purified through recrystallization or chromatography to obtain the desired compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the acetylation process. The final product is subjected to rigorous quality control measures to ensure it meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions: Beta-cyclodextrin, 6A-acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The acetate group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced derivatives with modified functional groups.
Substitution: Substituted derivatives with new functional groups replacing the acetate group.
Applications De Recherche Scientifique
Beta-cyclodextrin, 6A-acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a host molecule in supramolecular chemistry to form inclusion complexes with guest molecules, enhancing their solubility and stability.
Biology: Employed in the encapsulation of bioactive molecules, improving their bioavailability and protecting them from degradation.
Medicine: Utilized in drug delivery systems to enhance the solubility and stability of poorly soluble drugs, improving their therapeutic efficacy.
Industry: Applied in the formulation of cosmetics and personal care products to stabilize active ingredients and enhance their performance.
Mécanisme D'action
The mechanism of action of beta-cyclodextrin, 6A-acetate involves the formation of inclusion complexes with guest molecules. The hydrophobic cavity of the cyclodextrin molecule encapsulates the guest molecule, while the hydrophilic exterior interacts with the surrounding environment. This encapsulation enhances the solubility, stability, and bioavailability of the guest molecule. The acetate modification at the 6A position can further influence the binding affinity and selectivity of the cyclodextrin molecule, making it suitable for specific applications.
Comparaison Avec Des Composés Similaires
Alpha-Cyclodextrin: Composed of six glucose units, it has a smaller cavity size compared to beta-cyclodextrin.
Gamma-Cyclodextrin: Composed of eight glucose units, it has a larger cavity size compared to beta-cyclodextrin.
Hydroxypropyl-beta-Cyclodextrin: A derivative with hydroxypropyl groups, enhancing its solubility and reducing toxicity.
Uniqueness: Beta-cyclodextrin, 6A-acetate is unique due to its specific acetylation at the 6A position, which can alter its inclusion complex formation properties and expand its range of applications. The modification can enhance the compound’s ability to solubilize and stabilize guest molecules, making it suitable for various scientific and industrial applications.
Propriétés
Numéro CAS |
131991-46-3 |
|---|---|
Formule moléculaire |
C44H72O36 |
Poids moléculaire |
1177.0 g/mol |
Nom IUPAC |
[(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecahydroxy-5,15,20,25,30,35-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-10-yl]methyl acetate |
InChI |
InChI=1S/C44H72O36/c1-9(51)66-8-16-37-23(58)30(65)44(73-16)79-36-15(7-50)71-42(28(63)21(36)56)77-34-13(5-48)69-40(26(61)19(34)54)75-32-11(3-46)67-38(24(59)17(32)52)74-31-10(2-45)68-39(25(60)18(31)53)76-33-12(4-47)70-41(27(62)20(33)55)78-35-14(6-49)72-43(80-37)29(64)22(35)57/h10-50,52-65H,2-8H2,1H3/t10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-/m1/s1 |
Clé InChI |
HECSPEHQYGRENG-LZITWAFGSA-N |
SMILES isomérique |
CC(=O)OC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)CO)CO)CO)CO)CO)O)O |
SMILES canonique |
CC(=O)OCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(2E)-3-(4-bromophenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-2-propenenitrile](/img/structure/B12053763.png)
![2-{[5-(4-Methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-(2-naphthyl)ethylidene]acetohydrazide](/img/structure/B12053772.png)

![2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B12053782.png)

![9-methyl-2-{[2-(4-morpholinyl)ethyl]amino}-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12053789.png)


![4-nitrobenzaldehyde [3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B12053809.png)
![1-(1-Amino-5-methyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)ethanone](/img/structure/B12053826.png)
